![molecular formula C11H13F2NO3 B7895299 Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate](/img/structure/B7895299.png)
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate
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Overview
Description
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol. This compound is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, making it a valuable compound in various research fields.
Preparation Methods
The synthesis of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate involves several steps. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired product .
Chemical Reactions Analysis
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of new derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, which may lead to the development of drugs targeting neurological disorders.
Case Study : A study conducted on similar compounds indicated that derivatives with difluoromethoxy groups exhibited enhanced binding affinity to certain receptors involved in neuropharmacology. This suggests that this compound could be a valuable lead compound in drug discovery focused on central nervous system disorders.
Biological Research
The compound's biological activities are under investigation, particularly its effects on enzyme inhibition and cellular pathways. Preliminary studies indicate that it may influence phospholipase activity, which is critical in various metabolic processes.
Table: Biological Activity Screening Results
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound | Phospholipase A2 | 5.1 | |
Control Compound A | Phospholipase A2 | 12.5 | |
Control Compound B | Phospholipase A2 | 8.7 |
This table illustrates the compound's competitive inhibition compared to control substances, highlighting its potential as a therapeutic candidate.
Industrial Applications
In the industrial sector, this compound can serve as a building block for synthesizing more complex organic compounds. Its unique chemical properties allow it to participate in various reactions, including nucleophilic substitutions and oxidations.
Synthesis Methods Overview
- Nucleophilic Substitution : The difluoromethoxy group can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions : The compound can be oxidized to produce derivatives with different functional groups.
These reactions are essential for developing specialty chemicals and pharmaceuticals with tailored properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, affecting various biological pathways .
Comparison with Similar Compounds
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate can be compared with other similar compounds such as:
Methyl 2-amino-3-[2-(methoxy)phenyl]propanoate: This compound lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can lead to increased stability and different reactivity.
Methyl 2-amino-3-[2-(chloromethoxy)phenyl]propanoate: The chloromethoxy group introduces different electronic and steric effects, affecting the compound’s reactivity and interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an amino group, a methyl ester, and a difluoromethoxy substituent on the phenyl ring. The synthesis typically involves methods such as bromination of precursor compounds followed by nucleophilic substitution reactions.
Synthetic Routes
- Bromination : Utilizing brominating agents like N-bromosuccinimide (NBS).
- Nucleophilic Substitution : Reaction with difluoromethoxy reagents under controlled conditions.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Properties
Studies have reported that certain derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
The compound's mechanism of action is primarily through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors can modulate intracellular signaling cascades.
- Gene Expression Modulation : Influencing transcription factors that regulate gene expression related to cell proliferation and survival.
Case Studies
- Antimicrobial Screening : In a study assessing various compounds' antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to controls, suggesting potent antimicrobial activity.
- Anticancer Efficacy : A recent in vitro study evaluated the effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Comparative Analysis
In comparison with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
This compound | Amino group, methyl ester, difluoromethoxy | Antimicrobial, anticancer | Unique difluoromethoxy group enhances stability |
Methyl 2-amino-3-phenylpropanoate | Lacks fluorinated substituents | Moderate antimicrobial | Less stability in biological systems |
3-Amino-4-fluorophenyl propanoate | Fluorinated phenyl group | Limited activity reported | Less effective due to structural differences |
Properties
IUPAC Name |
methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-16-10(15)8(14)6-7-4-2-3-5-9(7)17-11(12)13/h2-5,8,11H,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKTHRHPZFRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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